

The Chromone Scaffold: A Journey from Ancient Herbals to Modern Therapeutics

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Methylchromone-2-carboxylic acid

Cat. No.: B2957295

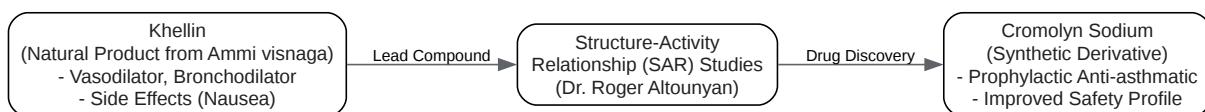
[Get Quote](#)

An In-depth Technical Guide on the Discovery and Medicinal Chemistry of Chromone Derivatives

Introduction: The Privileged Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as fertile ground for the discovery of novel therapeutic agents. These are often referred to as "privileged structures" due to their ability to interact with multiple biological targets, offering a versatile starting point for drug design.^{[1][2][3]} The chromone scaffold, a benzo-γ-pyrone ring system, stands as a quintessential example of such a privileged core.^{[4][5][6]} Found widely in the plant kingdom, chromone and its derivatives have a rich history intertwined with traditional medicine, which has inspired decades of scientific exploration and the development of clinically significant drugs.^{[7][8]} This technical guide will trace the fascinating journey of chromone derivatives, from their discovery in ancient herbal remedies to their current status as a cornerstone in modern medicinal chemistry, offering insights for researchers, scientists, and drug development professionals. We will delve into the pivotal discoveries, the evolution of synthetic strategies, the intricate structure-activity relationships, and the diverse pharmacological applications that underscore the enduring importance of this remarkable scaffold.

Part 1: Historical Roots - The Khellin Legacy


The story of chromone in medicine begins not in a modern laboratory, but in the ancient practices of Mediterranean and Egyptian herbal medicine.[9][10] For centuries, the seeds of the plant *Ammi visnaga*, commonly known as khella or toothpickweed, were used to treat a variety of ailments, including renal colic, asthma, and angina pectoris.[9][11][12] The active principle behind these therapeutic effects was later identified as a furanochromone derivative named khellin.[4][10][13]

Khellin itself was used clinically as a vasodilator and bronchodilator; however, its therapeutic utility was hampered by undesirable side effects such as nausea.[9][10][13] This limitation spurred the interest of medicinal chemists to synthesize analogs with an improved therapeutic index. This endeavor marked a pivotal moment, transitioning the chromone scaffold from a natural product to a platform for rational drug design.

The Breakthrough: From Khellin to Cromolyn Sodium

The most significant breakthrough in the medicinal chemistry of chromones came from the dedicated work of Dr. Roger Altounyan in the 1960s.[14][15][16] Suffering from asthma himself, Dr. Altounyan systematically synthesized and self-administered numerous khellin derivatives to identify a compound with prophylactic anti-asthmatic activity but without the adverse effects of the parent molecule.[15] This pioneering work, a testament to experiential and self-validating research, led to the discovery of cromolyn sodium (disodium cromoglycate).[11][16]

Introduced clinically in 1968, cromolyn sodium represented a novel class of anti-asthmatic agents.[15][16] Unlike bronchodilators that provide symptomatic relief, cromolyn sodium acts prophylactically to prevent the onset of asthmatic attacks.[14][17] Its discovery was a landmark achievement, not only for asthma therapy but also for establishing the therapeutic potential of synthetic chromone derivatives.

[Click to download full resolution via product page](#)

Caption: The evolution from the natural product khellin to the synthetic drug cromolyn sodium.

Part 2: The Chemistry of Chromones - Synthesis and Structure-Activity Relationships

The therapeutic success of cromolyn sodium ignited a surge of interest in the synthesis and biological evaluation of a vast array of chromone derivatives. The versatility of the chromone core allows for structural modifications at various positions, leading to a diverse library of compounds with a wide spectrum of pharmacological activities.[\[5\]](#)[\[18\]](#)[\[19\]](#)

Key Synthetic Strategies

Several classical and modern synthetic routes have been developed for the construction of the chromone scaffold. Some of the most prominent methods include:

- Baker-Venkataraman Rearrangement: A widely used method involving the base-catalyzed rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, which then undergoes cyclization to form the chromone ring.
- Kostanecki-Robinson Reaction: This reaction involves the acylation of an o-hydroxyaryl ketone with an aliphatic acid anhydride, followed by cyclization to yield a chromone derivative.[\[3\]](#)
- Vilsmeier-Haack Reaction: A versatile method for the formylation of active methylene groups, which can be applied to o-hydroxyacetophenones to generate precursors for chromone synthesis.[\[18\]](#)
- Microwave-Assisted Synthesis: Modern techniques like microwave irradiation have been employed to accelerate reaction times and improve yields in various chromone synthesis protocols.

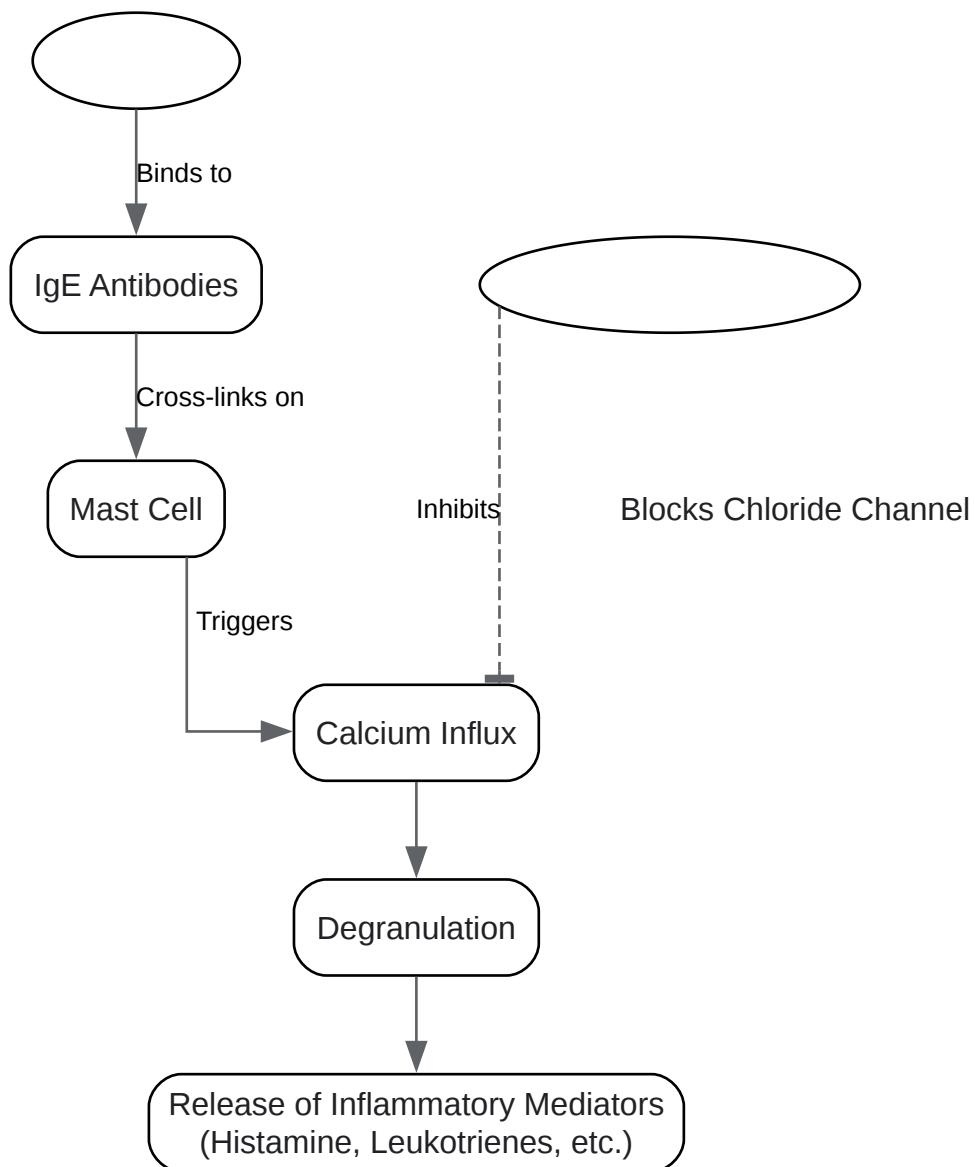
The choice of synthetic strategy is often dictated by the desired substitution pattern on the chromone ring, which in turn influences the biological activity of the final compound.

Structure-Activity Relationship (SAR) Insights

The pharmacological profile of a chromone derivative is intricately linked to the nature and position of its substituents.[\[18\]](#)[\[20\]](#)[\[21\]](#) Extensive SAR studies have revealed key structural features that govern the biological activity of these compounds. For instance, in the context of

anti-allergic activity, the presence of a carboxylic acid group at the C-2 position was found to be crucial for the mast cell stabilizing properties of cromolyn sodium and related compounds.

Conversely, for other activities such as anticancer or neuroprotective effects, different substitution patterns are required. For example, the introduction of a styryl group at the C-2 or C-3 position has been shown to impart potent antioxidant and anticancer properties.[\[6\]](#)[\[22\]](#) The ongoing exploration of chromone SAR continues to guide the design of new derivatives with enhanced potency and selectivity for a variety of therapeutic targets.[\[20\]](#)


Part 3: Pharmacological Landscape of Chromone Derivatives

The chromone scaffold has proven to be a remarkably versatile platform for the development of drugs with a wide range of therapeutic applications.[\[4\]](#)[\[5\]](#)[\[23\]](#) This versatility stems from the ability of chromone derivatives to interact with a diverse array of biological targets, including enzymes, receptors, and ion channels.[\[7\]](#)[\[24\]](#)

Mast Cell Stabilization: The Cornerstone of Anti-Allergic Activity

The primary mechanism of action for cromolyn sodium and other anti-allergic chromones is the stabilization of mast cells.[\[14\]](#)[\[17\]](#)[\[25\]](#) Mast cells play a central role in the allergic inflammatory cascade. Upon exposure to an allergen, IgE antibodies bound to the surface of mast cells become cross-linked, triggering a signaling cascade that leads to the influx of calcium ions and the subsequent degranulation of the mast cell.[\[26\]](#)[\[27\]](#)[\[28\]](#) This degranulation releases a host of inflammatory mediators, including histamine, leukotrienes, and prostaglandins, which are responsible for the symptoms of allergic reactions.[\[27\]](#)

Cromolyn sodium is believed to act by blocking a specific chloride ion channel in the mast cell membrane, which in turn inhibits the calcium influx necessary for degranulation.[\[17\]](#) By stabilizing the mast cell, cromolyn sodium prevents the release of these inflammatory mediators, thereby averting the allergic response.[\[14\]](#)

[Click to download full resolution via product page](#)

Caption: Mechanism of mast cell stabilization by cromolyn sodium.

Beyond Allergy: A Spectrum of Therapeutic Potential

The pharmacological utility of chromone derivatives extends far beyond their anti-allergic properties. The inherent reactivity and structural diversity of the chromone nucleus have enabled the development of compounds with a broad range of biological activities, including:

- Anticancer: Many chromone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[\[18\]](#)[\[21\]](#) Their mechanisms of action are diverse and can

involve the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, or the induction of apoptosis.[24]

- **Neuroprotective:** Chromones have emerged as promising candidates for the treatment of neurodegenerative diseases like Alzheimer's disease.[29] They can exert their neuroprotective effects through multiple mechanisms, including the inhibition of acetylcholinesterase (AChE), monoamine oxidase (MAO), and the aggregation of amyloid-beta plaques.[29]
- **Antimicrobial:** A variety of chromone derivatives have been shown to possess antibacterial and antifungal properties.[4][7] The chromanone scaffold, a related structure, has been investigated for its activity against *Mycobacterium tuberculosis*.[24]
- **Anti-inflammatory:** Beyond their role in allergy, certain chromones exhibit broader anti-inflammatory effects.[8][24] For instance, the chromone-based drug iguratimod has been approved for the treatment of rheumatoid arthritis in some countries.[24]

The following table summarizes the diverse pharmacological activities of chromone derivatives and their corresponding mechanisms of action.

Pharmacological Activity	Mechanism of Action	Key Molecular Targets
Anti-allergic	Mast cell stabilization, inhibition of inflammatory mediator release.[14][25]	Chloride ion channels in mast cells.[17]
Anticancer	Inhibition of cell proliferation, induction of apoptosis, anti-angiogenesis.[21][24]	PI3K/Akt/mTOR pathway, various kinases.[24]
Neuroprotective	Inhibition of key enzymes, prevention of protein aggregation, antioxidant effects.[29]	Acetylcholinesterase (AChE), Monoamine Oxidase (MAO), Amyloid-beta.[29]
Antimicrobial	Disruption of microbial cell membranes, inhibition of essential enzymes.[4][24]	Bacterial and fungal cellular components.[24]
Anti-inflammatory	Modulation of cytokine production, inhibition of inflammatory enzymes.[8][24]	Interleukin-17 (IL-17), other pro-inflammatory cytokines. [24]

Part 4: Future Directions and Conclusion

The journey of chromone derivatives in medicinal chemistry is a compelling narrative of how natural products can inspire the development of novel therapeutics. From the ancient use of *Ammi visnaga* to the rational design of cromolyn sodium and the ongoing exploration of new pharmacological activities, the chromone scaffold has consistently proven its value in drug discovery.[1][7][30]

Current research continues to uncover new facets of chromone chemistry and biology. The development of multi-target-directed ligands, where a single chromone derivative is designed to interact with multiple targets implicated in a complex disease, represents a particularly exciting frontier.[29][30] Furthermore, advances in synthetic methodologies are enabling the creation of increasingly complex and diverse chromone libraries for high-throughput screening.

In conclusion, the chromone core is more than just a privileged structure; it is a testament to the power of medicinal chemistry to transform natural wisdom into modern medicine. The rich history and diverse pharmacology of chromone derivatives provide a solid foundation for future research, promising the discovery of new and improved therapies for a wide range of human diseases. For researchers and drug development professionals, the chromone scaffold remains a compelling and fruitful area of investigation, with a future as bright as its distinguished past.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 3. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 4. [ijrar.org](https://www.ijrar.org) [ijrar.org]
- 5. Chromones as a privileged scaffold in drug discovery: a review - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 6. Styrylchromones: Biological Activities and Structure-Activity Relationship - PMC
[pmc.ncbi.nlm.nih.gov]
- 7. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC
[pmc.ncbi.nlm.nih.gov]
- 8. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 9. Khellin - Wikipedia [en.wikipedia.org]
- 10. [taylorandfrancis.com](https://www.taylorandfrancis.com) [taylorandfrancis.com]
- 11. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 12. jab.alzahra.ac.ir [jab.alzahra.ac.ir]
- 13. What is Khellin used for? [synapse.patsnap.com]
- 14. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. From khellin to sodium cromoglycate--a tribute to the work of Dr. R. E. C. Altounyan (1922-1987) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Twenty years of sodium cromoglycate treatment: a short review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [pharmacy180.com](#) [pharmacy180.com]
- 18. [researchgate.net](#) [researchgate.net]
- 19. [nchr.elsevierpure.com](#) [nchr.elsevierpure.com]
- 20. Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [researchgate.net](#) [researchgate.net]
- 23. Synthesis and pharmacological activities of non-flavonoid chromones: a patent review (from 2005 to 2015) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. [pubs.acs.org](#) [pubs.acs.org]
- 25. Mast cell stabilizer [medbox.iiab.me]
- 26. Mast cell stabilizers: from pathogenic roles to targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. [nbino.com](#) [nbino.com]
- 28. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 30. [files01.core.ac.uk](#) [files01.core.ac.uk]
- To cite this document: BenchChem. [The Chromone Scaffold: A Journey from Ancient Herbals to Modern Therapeutics]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2957295#discovery-and-history-of-chromone-derivatives-in-medicinal-chemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com